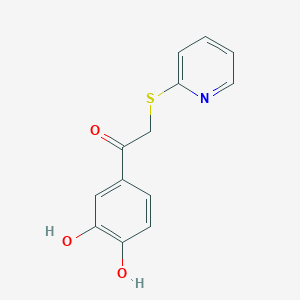

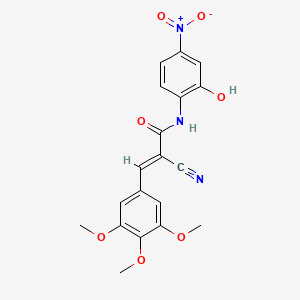

![molecular formula C19H16N4O4S2 B2681591 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049468-60-1](/img/structure/B2681591.png)

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic molecule. It is related to the class of compounds known as imidazo[2,1-b]thiazole carboxamides . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of the compound “ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate” was determined using linear formula C15H14N2O3S .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues were evaluated for in vitro antitubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the in vitro ADME properties (protein binding, CaCo-2, human microsomal stability, and CYP450 inhibition) were determined for a compound of the series, ND-11543 .Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Research has shown that derivatives of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide exhibit significant anti-inflammatory effects. Specifically, compounds related to this chemical structure have been synthesized and tested for their ability to inhibit neutrophil activation, a critical component of the inflammatory response. These compounds have demonstrated potent inhibitory effects on various functions of activated neutrophils, such as locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists, in some cases more potent than the parent compound (Andreani et al., 2000).

Anticancer Applications

Derivatives have also been explored for their anticancer potential. For example, certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines, with some compounds demonstrating favorable cytotoxicity profiles. One study highlighted the synthesis of novel hydrazone derivatives, which showed significant cytotoxic activity against a range of human tumor cell lines, indicating their potential as anticancer agents (Terzioğlu & Gürsoy, 2003).

Antimicrobial Applications

The antimicrobial properties of these compounds have also been a focus of research. Studies have synthesized and assessed the antimicrobial activity of 1,3,4-thiadiazole derivatives, finding them to exhibit significant activity against several strains of bacteria and fungi. This research underscores the potential of these compounds to serve as the basis for the development of new antimicrobial agents (Noolvi et al., 2016).

Anti-Tuberculosis Applications

The fight against tuberculosis (TB) has benefited from research into imidazo[2,1-b][1,3,4]thiadiazoles. A 'green' synthesis approach led to the development of adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity against M. tuberculosis. These compounds, particularly one with an MIC value of 8.5 μM, have shown comparable inhibitory effects to standard drugs used in TB treatment, highlighting their potential as anti-TB agents (Anusha et al., 2015).

Neuroprotective and CNS Applications

Further research has explored the central nervous system (CNS) penetrability and neuroprotective effects of certain imidazo[2,1-b]thiazole derivatives, indicating their potential use in treating neurological disorders. One study synthesized a potent 5-HT3 receptor antagonist, revealing its effectiveness in crossing the blood-brain barrier and suggesting its utility in CNS-related pharmacological applications (Rosen et al., 1990).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-27-14-4-2-3-12(9-14)16-10-23-17(11-28-19(23)22-16)18(24)21-13-5-7-15(8-6-13)29(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZAWBPYSVBGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

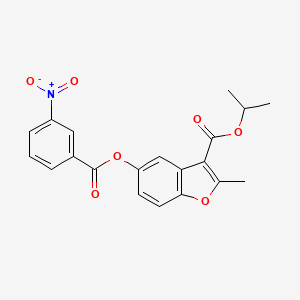

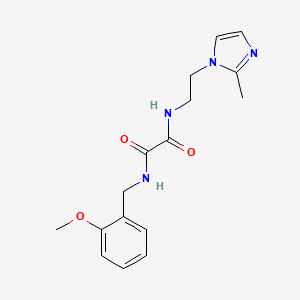

![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)

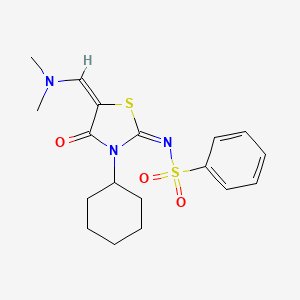

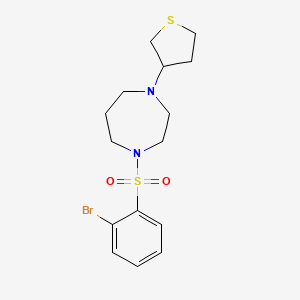

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)

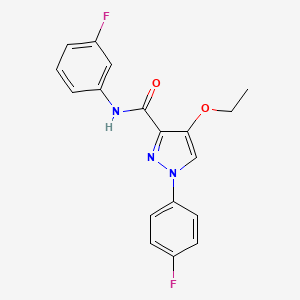

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2681514.png)

![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2681521.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide](/img/structure/B2681526.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)